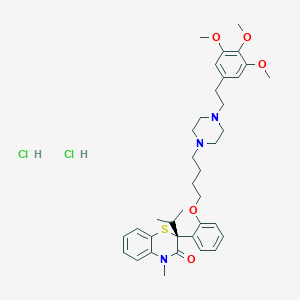

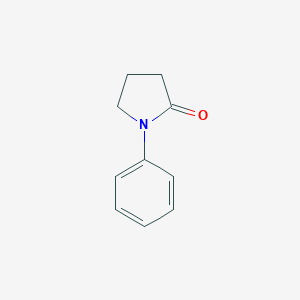

1-Phenyl-2-pyrrolidinone

Descripción general

Descripción

1-Fenilpirrolidin-2-ona es un compuesto orgánico heterocíclico con la fórmula molecular C10H11NO. Es un derivado de la pirrolidinona, donde un grupo fenilo está unido al átomo de nitrógeno del anillo de pirrolidinona. Este compuesto es conocido por sus diversas aplicaciones en la síntesis orgánica y su presencia en diversas moléculas biológicamente activas .

Métodos De Preparación

La 1-Fenilpirrolidin-2-ona se puede sintetizar mediante varios métodos:

Aminación y Ciclización de Sustratos Acíclicos Funcionalizados: Este método involucra la reacción de sustratos acíclicos con aminas, seguida de ciclización para formar el anillo de pirrolidinona.

Oxidación de Derivados de Pirrolidina: Los derivados de pirrolidina se pueden oxidar para formar pirrolidinonas.

Expansión de Anillo de β-Lactámicos o Ciclopropilamidas: Este método involucra la expansión de anillo de β-lactámicos o ciclopropilamidas para formar el anillo de pirrolidinona.

Los métodos de producción industrial típicamente involucran la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

La 1-Fenilpirrolidin-2-ona experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos u otros derivados oxidados.

Reducción: La reducción de 1-Fenilpirrolidin-2-ona puede conducir a la formación de derivados de pirrolidina.

Los principales productos formados a partir de estas reacciones incluyen diversas pirrolidinonas sustituidas y derivados de pirrolidina .

Aplicaciones Científicas De Investigación

La 1-Fenilpirrolidin-2-ona tiene numerosas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1-Fenilpirrolidin-2-ona involucra su interacción con objetivos moleculares y vías en sistemas biológicos. Por ejemplo, un derivado de 1-Fenilpirrolidin-2-ona, la blebbistatina, inhibe la actividad de la miosina II no muscular con alta especificidad . Esta inhibición afecta los procesos celulares como la motilidad celular y la citocinesis .

Comparación Con Compuestos Similares

La 1-Fenilpirrolidin-2-ona se puede comparar con otros compuestos similares, como:

1-Bencil-2-pirrolidinona: Este compuesto tiene un grupo bencilo en lugar de un grupo fenilo unido al átomo de nitrógeno.

1-Etil-2-pirrolidinona: Este compuesto tiene un grupo etilo unido al átomo de nitrógeno.

1-Vinil-2-pirrolidinona: Este compuesto tiene un grupo vinilo unido al átomo de nitrógeno.

La singularidad de la 1-Fenilpirrolidin-2-ona reside en su reactividad específica y actividad biológica, lo que la convierte en un compuesto valioso en diversos campos de la investigación y la industria .

Propiedades

IUPAC Name |

1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIVASFFKKFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196837 | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4641-57-0 | |

| Record name | 1-Phenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4641-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPYRROLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8JL6C4DFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

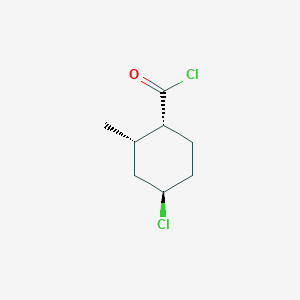

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 1-Phenylpyrrolidin-2-ones?

A1: 1-Phenylpyrrolidin-2-ones can be synthesized through various methods. One common approach is the ring closure of substituted 4-chloro-N-phenylbutanamides in the presence of a base like sodium hydroxide. [] This reaction proceeds through the formation of a cyclic intermediate followed by hydrolysis. Another method involves a palladium-catalyzed C–H activation of acetanilides with epoxides. [] This reaction proceeds via a strained 6,4-palladacycle intermediate and results in β-hydroxy substituted 1-Phenylpyrrolidin-2-ones.

Q2: How does the substitution pattern on the 1-Phenylpyrrolidin-2-one ring affect its reactivity?

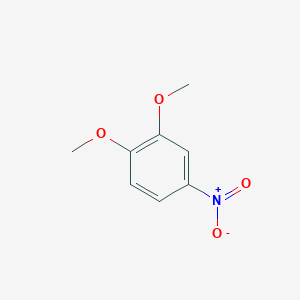

A2: Substituents on both the phenyl ring and the pyrrolidinone ring can significantly influence the reactivity of 1-Phenylpyrrolidin-2-ones. For example, the presence of a nitro group at the para position of the phenyl ring in 1-(4-nitrophenyl)pyrrolidin-2-one affects its hydrolysis rate. [] Additionally, introducing a bromine atom at the 3-position of the pyrrolidinone ring can accelerate the hydrolysis reaction and impact the acidity of the intermediate. [] In the context of palladium-catalyzed C–H activation, different N-protecting groups on the aniline, like acetyl, 1,1-dimethylurea, pyrrolidinone, and indolinyl, can be employed to afford diversely substituted 1-Phenylpyrrolidin-2-ones. []

Q3: Can you provide an example of a reaction involving 1-Phenylpyrrolidin-2-one and its mechanistic details?

A3: One example is the reaction of 1-Phenylpyrrolidin-2-ones with the Vilsmeier-Haack reagent. [] This reaction leads to a rearrangement, forming δ2-pyrrolines containing a β-chlorovinylaldehyde fragment. While the exact mechanism may vary depending on the specific substrate and conditions, it likely involves the initial formation of an iminium ion intermediate upon reaction with the Vilsmeier-Haack reagent, followed by a series of rearrangements and eliminations.

Q4: Are there any reported crystal structures of 1-Phenylpyrrolidin-2-one derivatives?

A4: Yes, several crystal structures of 1-Phenylpyrrolidin-2-one derivatives have been reported. For instance, the crystal structure of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one reveals a nearly planar pyrrolidine ring with specific dihedral angles between the ring system and the phenyl substituents. [] Additionally, the crystal structure of 5-methyl-5-[4-(methylamino)phenyl]-1-phenylpyrrolidin-2-one confirms the structure of this benzazepinone derivative. []

Q5: What are the potential applications of 1-Phenylpyrrolidin-2-ones in different fields?

A5: 1-Phenylpyrrolidin-2-ones hold potential in various fields. In synthetic organic chemistry, they serve as versatile building blocks for synthesizing complex molecules, particularly heterocycles. [] The palladium-catalyzed C–H activation reaction highlights their use in accessing diversely functionalized β-hydroxy derivatives, which can be further elaborated to biologically relevant structures. [] Their diverse reactivity and the possibility for structural modifications make them attractive targets for medicinal chemistry and drug discovery programs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

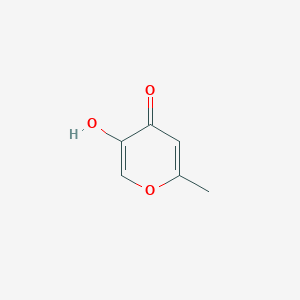

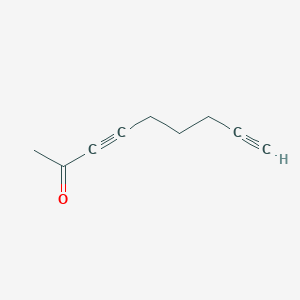

![3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one](/img/structure/B134846.png)

![3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one](/img/structure/B134852.png)